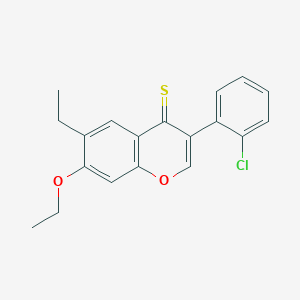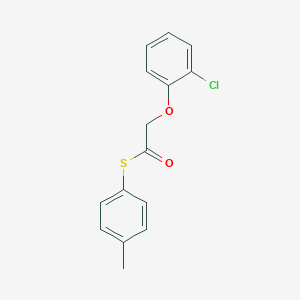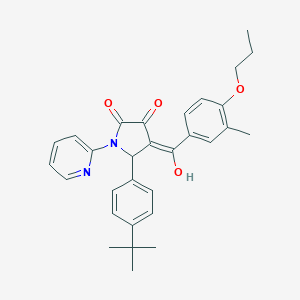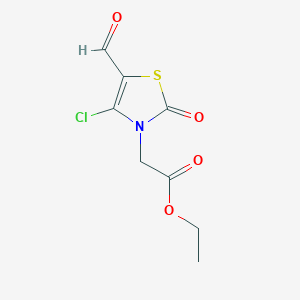
3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione, also known as CTECT, is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been extensively studied for their diverse biological properties. CTECT has been found to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization with elemental sulfur and ethyl iodide. The resulting chromene intermediate is then subjected to ethylation and thionation to yield the final product.
Starting Materials
2-chlorobenzaldehyde, ethyl acetoacetate, elemental sulfur, ethyl iodide, ethyl chloride, sodium ethoxide, sodium hydride, dimethylformamide, diethyl ether, petroleum ethe
Reaction
Step 1: Condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide in dimethylformamide to yield 3-(2-chlorophenyl)-1-(ethoxycarbonyl)-2-propen-1-one., Step 2: Cyclization of the above intermediate with elemental sulfur and ethyl iodide in diethyl ether to yield 3-(2-chlorophenyl)-4H-chromen-4-thione., Step 3: Ethylation of the above intermediate with ethyl chloride in the presence of sodium hydride in dimethylformamide to yield 3-(2-chlorophenyl)-7-ethoxy-4H-chromen-4-thione., Step 4: Thionation of the above intermediate with sulfur in petroleum ether to yield 3-(2-chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione, the final product.
Mécanisme D'action
The exact mechanism of action of 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione is not fully understood. However, several studies have suggested that its pharmacological activities may be mediated through the inhibition of various signaling pathways. For example, 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has been found to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cell survival. Additionally, 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Effets Biochimiques Et Physiologiques
3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione can inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types. Furthermore, 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has been found to scavenge free radicals and protect cells from oxidative damage. In vivo studies have demonstrated that 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione can reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. Additionally, 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione is its diverse pharmacological activities. This makes it a promising candidate for the development of novel therapeutics for various diseases. Furthermore, the synthesis method for 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione is relatively simple, and the compound can be obtained in high purity. However, there are also some limitations to using 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration route for 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione.
Orientations Futures
There are several future directions for research on 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to determine the optimal dosage and administration route for 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione. Another area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action of 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione in cancer cells and to optimize its therapeutic potential. Finally, there is also potential for 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione to be used in combination with other drugs to enhance its therapeutic effects.
Applications De Recherche Scientifique
3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory activity. Several studies have demonstrated that 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. This suggests that 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory activity, 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has also been found to possess antioxidant and anticancer effects. Studies have shown that 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione can scavenge free radicals and protect cells from oxidative damage. Furthermore, 3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO2S/c1-3-12-9-14-18(10-17(12)21-4-2)22-11-15(19(14)23)13-7-5-6-8-16(13)20/h5-11H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCRIAOUIFRXBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC=C(C2=S)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-7-ethoxy-6-ethylchromene-4-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383500.png)
![(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B383503.png)

![allyl 2-(2,4-dimethoxybenzylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383505.png)
![5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B383506.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383507.png)
![2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B383508.png)

![2-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B383512.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B383514.png)
![N-hexadecyl-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383516.png)

![6-benzyl-2-({3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B383520.png)